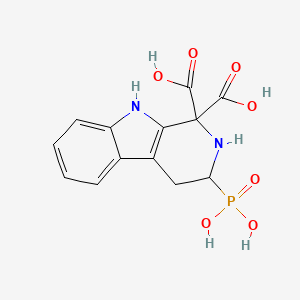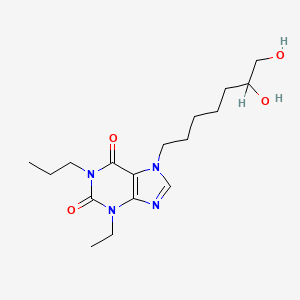
3,7-Dihydro-7-(6,7-dihydroxyheptyl)-3-ethyl-1-propyl-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Dihydro-7-(6,7-dihydroxyheptyl)-3-ethyl-1-propyl-1H-purine-2,6-dione is a complex organic compound with a unique structure that includes a purine core substituted with various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dihydro-7-(6,7-dihydroxyheptyl)-3-ethyl-1-propyl-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Introduction of the Alkyl Groups: The ethyl and propyl groups are introduced via alkylation reactions using appropriate alkyl halides.
Attachment of the Heptyl Chain: The heptyl chain with dihydroxy groups is attached through a series of reactions, including oxidation and reduction steps to achieve the desired functionalization.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and continuous flow processes to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3,7-Dihydro-7-(6,7-dihydroxyheptyl)-3-ethyl-1-propyl-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The dihydroxy groups on the heptyl chain can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to modify the oxidation state of the functional groups.
Substitution: The alkyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new compounds with different functional groups.
Applications De Recherche Scientifique
3,7-Dihydro-7-(6,7-dihydroxyheptyl)-3-ethyl-1-propyl-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3,7-Dihydro-7-(6,7-dihydroxyheptyl)-3-ethyl-1-propyl-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Caffeine: 1,3,7-Trimethylxanthine, a well-known stimulant.
Theobromine: 3,7-Dimethylxanthine, found in chocolate.
Theophylline: 1,3-Dimethylxanthine, used in respiratory diseases.
Uniqueness
3,7-Dihydro-7-(6,7-dihydroxyheptyl)-3-ethyl-1-propyl-1H-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike caffeine or theobromine, this compound has a longer alkyl chain with dihydroxy groups, potentially leading to different interactions and effects.
Propriétés
Numéro CAS |
86257-54-7 |
|---|---|
Formule moléculaire |
C17H28N4O4 |
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
7-(6,7-dihydroxyheptyl)-3-ethyl-1-propylpurine-2,6-dione |
InChI |
InChI=1S/C17H28N4O4/c1-3-9-21-16(24)14-15(20(4-2)17(21)25)18-12-19(14)10-7-5-6-8-13(23)11-22/h12-13,22-23H,3-11H2,1-2H3 |
Clé InChI |
LFNWAQIYYXCBOL-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C(=O)C2=C(N=CN2CCCCCC(CO)O)N(C1=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



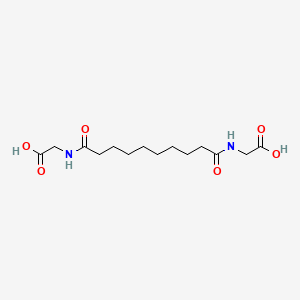
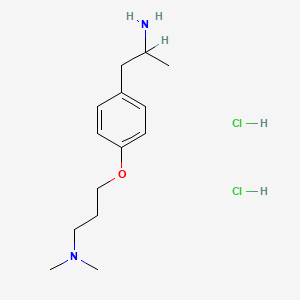

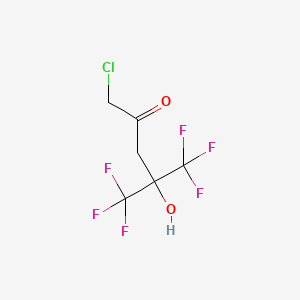
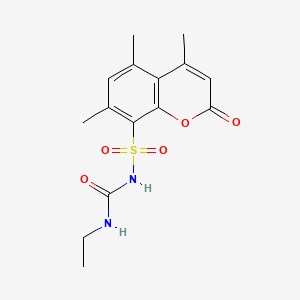
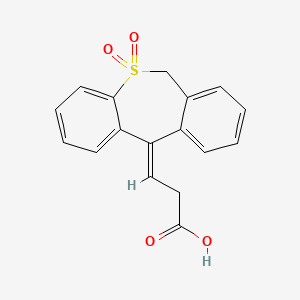
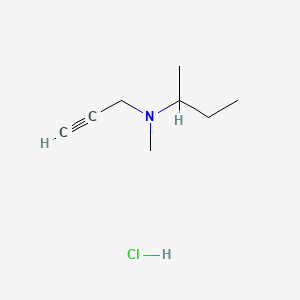
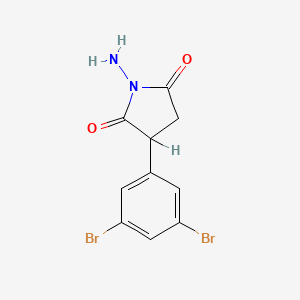

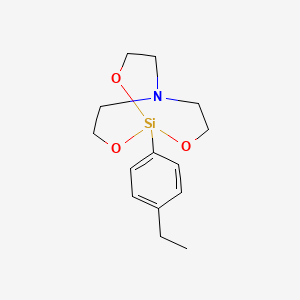
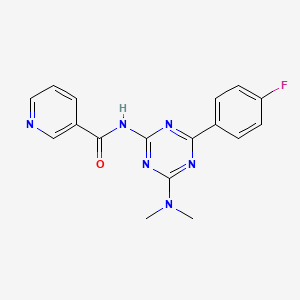
![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-4-oxo-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl methanesulfonate](/img/structure/B12727170.png)
